2-[4-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
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Description
The compound you mentioned seems to be a complex organic molecule that contains a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines (THIQs) are a class of compounds that are frequently described as alkaloids . They can be found in the human body fluids and/or tissues including the brain . They are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines is characterized by a nitrogen-containing heterocyclic ring . The specific structure of your compound would also include a thiazolidine ring and a phenyl group, among other functional groups.Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo a variety of chemical reactions. For instance, they can be functionalized at the C(1) position through multicomponent reactions . The specific reactions that your compound can undergo would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. For instance, the presence of a tetrahydroisoquinoline moiety could influence its solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-14-6-7-17(21-19(22)9-11-27(21,23)24)12-18(14)28(25,26)20-10-8-15-4-2-3-5-16(15)13-20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUDYTGZTNVZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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